2-(1,3-Dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate
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Overview
Description
2-(1,3-Dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate is a useful research compound. Its molecular formula is C20H21NO5S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Additives for Lubricating Oils
2-(1,3-Dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate has been evaluated as an antioxidant and corrosion inhibitor in gasoline lubricating oil. Compounds including 4-(3-(1,3-dioxoisoindolin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)phenyl 4-methylbenzenesulfonate have shown high antioxidant activity, making them suitable for enhancing the performance and longevity of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).
Crystallographic and Molecular Mechanics Studies
This compound is relevant in crystallographic and molecular mechanics studies. Specifically, sulfonic ester derivatives like 2-(6-iodo-1,3-benzodioxol-5-yl)ethyl 4-nitrobenzenesulfonate and 2-(6-iodo-1,3-benzodioxol-5-yl)ethyl 4-methylbenzenesulfonate have been analyzed to understand their structures and conformations. This aids in the understanding of molecular interactions and stability (Munro, McKenzie, Strydom, & Gravestock, 2003).
Synthesis of Anticancer Agents
This compound derivatives have been synthesized for potential use in anticancer applications. For example, compounds like 2-((9H-purin-6-ylthio) carbonothioyloxy) ethyl 1, 3-dioxoisoindolin-2 yl carbamodithioate have been created for their potential in treating cancer (Nadhum & Mohammed, 2020).
Antiviral Activity
The structure has been used in synthesizing compounds with antiviral activity, particularly against hepatitis B virus. This involves coupling reactions with bases and subsequent deprotection processes (Abdel-Rahman, Zeid, Barakat, & El‐Sayed, 2009).
Catalysis in Alkylation Reactions
Derivatives of 2-(1,3-dioxane-2-yl)ethyl substituted benzimidazole, which are structurally related to this compound, have been utilized in catalysis. These compounds have shown excellent activity in alkylation reactions, highlighting their potential in synthetic chemistry applications (Ulu, Gürbüz, & Özdemir, 2017).
Asymmetric Synthesis of Drug Intermediates
The compound has been employed in the asymmetric synthesis of intermediates for drugs like atorvastatin, a medication used to lower cholesterol. This synthesis involves bioreduction processes using yeast strains (Zhou, Ren, Zhang, Sun, & Wei, 2011).
Antihyperglycemic Evaluation
Isoindoline-1,3-dione analogs of this compound have been synthesized and evaluated for their antihyperglycemic activity, providing new leads for antidiabetic drugs (Eissa, 2013).
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with various biological targets due to the presence of the isoindole moiety .
Mode of Action
The isoindole moiety in its structure suggests that it may interact with its targets through a variety of chemical behaviors .
Biochemical Pathways
Isoindole derivatives have been shown to exhibit a range of biological activities , suggesting that this compound may also interact with multiple biochemical pathways.
Result of Action
Given the biological potential of indole derivatives , it is plausible that this compound may have similar effects.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl 2,5-diethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-3-14-9-10-15(4-2)18(13-14)27(24,25)26-12-11-21-19(22)16-7-5-6-8-17(16)20(21)23/h5-10,13H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPMFLKESNYJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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